molecular formula C12H13N3S B13426978 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13426978
M. Wt: 231.32 g/mol
InChI Key: MVAKJIZVMWDYNE-UHFFFAOYSA-N
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Description

1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural features of imidazole, pyrazole, and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings in its structure provides it with unique chemical and biological properties.

Properties

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

1-propan-2-yl-6-thiophen-3-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C12H13N3S/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3

InChI Key

MVAKJIZVMWDYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN2C1=CC(=N2)C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-thiophenylhydrazine with 1-isopropyl-1H-imidazole-4-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the imidazole or pyrazole rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the imidazole ring can produce dihydroimidazole derivatives .

Scientific Research Applications

1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects. The presence of multiple heteroatoms in its structure allows for diverse interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-(thiophen-3-yl)-1H-pyrazole: Shares the thiophene and pyrazole rings but lacks the imidazole moiety.

    1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole: Similar structure but without the imidazole ring.

    6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole: Lacks the isopropyl group.

Uniqueness

1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the combination of imidazole, pyrazole, and thiophene rings in its structure. This unique arrangement provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

1-Isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring fused with an imidazo[1,2-b]pyrazole moiety, which is known for diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

The synthesis of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Thiophene Ring : Synthesized through cyclization of 1,4-diketones with sulfur sources under acidic conditions.
  • Construction of the Imidazo[1,2-b]pyrazole Moiety : This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds followed by cyclization.
  • Final Assembly : The imidazo[1,2-b]pyrazole intermediate is linked to an isopropyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for derivatives of imidazo[1,2-b]pyrazole compounds. In particular:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing potent antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : These compounds may disrupt bacterial cell membranes leading to cell lysis and death .

Anticancer Activity

The potential anticancer effects of 1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole have been explored in various cancer cell lines:

  • Cell Lines Tested : The compound has shown cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with studies indicating a synergistic effect when combined with doxorubicin .
  • Targeted Mechanisms : The compound may inhibit key pathways involved in tumor growth and proliferation, such as BRAF(V600E) and EGFR signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

  • Inhibition Studies : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation .
  • Potential Applications : These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases.

Data Summary

Biological ActivityObservationsReferences
AntimicrobialMIC values: 0.22 - 0.25 μg/mL; effective against Staphylococcus aureus
AnticancerSynergistic effects with doxorubicin; effective in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryInhibits TNF-α and nitric oxide production

Case Studies

Several case studies highlight the efficacy of imidazo[1,2-b]pyrazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against clinical isolates showing promising results in inhibiting biofilm formation.
  • Combination Therapy in Cancer Treatment : Investigations into combining this compound with existing chemotherapeutics revealed enhanced cytotoxicity in resistant cancer cell lines.

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